(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Overview
Description
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is a complex organic compound that features both anthracene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of anthracene-9-carbaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene or indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene or indole rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of anthracene-9-carboxylic acid or 2-methyl-1H-indole-3-carboxylic acid.
Reduction: Formation of 9,10-dihydroanthracene or 2-methylindoline derivatives.
Substitution: Formation of halogenated or nitrated anthracene or indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new organic reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. It can also be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of (E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The anthracene moiety may interact with aromatic amino acids in proteins, while the indole moiety could engage in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-anthracen-9-yl-1-(1H-indol-3-yl)prop-2-en-1-one: Similar structure but lacks the methyl group on the indole ring.
(E)-3-anthracen-9-yl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one: Contains a pyrrolo[2,3-b]pyridine ring instead of an indole ring.
Uniqueness
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is unique due to the presence of both anthracene and indole moieties, which confer distinct electronic and steric properties. The methyl group on the indole ring further differentiates it from similar compounds, potentially affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c1-17-26(23-12-6-7-13-24(23)27-17)25(28)15-14-22-20-10-4-2-8-18(20)16-19-9-3-5-11-21(19)22/h2-16,27H,1H3/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDWLJRJBOQYON-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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